Methyl 3-bromo-2-hydroxybenzoate chemical properties
Methyl 3-bromo-2-hydroxybenzoate chemical properties
An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate
Introduction
Methyl 3-bromo-2-hydroxybenzoate, identified by CAS Number 28165-45-9, is a halogenated derivative of methyl salicylate.[1] It serves as a pivotal intermediate and building block in the field of organic synthesis.[2] With the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol , its structure incorporates a methyl ester, a phenolic hydroxyl group, and a bromine atom on a benzene ring.[3] This strategic arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is fundamental to its application in research and development. The properties of Methyl 3-bromo-2-hydroxybenzoate are summarized below.
Core Chemical Properties
A compilation of the key identifiers and physical properties for Methyl 3-bromo-2-hydroxybenzoate is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not consistently reported across all databases, the available data provides a foundational reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-bromo-2-hydroxybenzoate | [3] |
| Synonyms | Methyl 3-Bromosalicylate, 3-Bromo-2-Hydroxybenzoic Acid Methyl Ester | [3] |
| CAS Number | 28165-45-9 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Monoisotopic Mass | 229.95786 Da | [4] |
| Appearance | Solid | [5] |
| Melting Point | 277-278 °C | [2] |
| Predicted XlogP | 3.0 | [4] |
Note: The reported melting point of 277-278 °C appears unusually high and may require experimental verification.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 3-bromo-2-hydroxybenzoate. While experimental spectra are lot-specific, the following section details the expected spectroscopic characteristics based on its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.
-
-OCH₃ (Methyl Ester): A singlet peak expected around 3.9 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on the electronic effects of the hydroxyl, bromo, and ester groups. For the parent compound, methyl 2-hydroxybenzoate, these protons resonate between 6.8 and 7.8 ppm.[6]
-
-OH (Phenolic Hydroxyl): A broad singlet that can appear over a wide chemical shift range, often downfield, and its position is concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.
-
C=O (Ester Carbonyl): Expected to be the most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon bearing the bromine atom will also show a characteristic shift.
-
-OCH₃ (Methyl Carbon): A signal expected in the upfield region, around 50-55 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3100-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is expected just below 3000 cm⁻¹ (e.g., ~2955 cm⁻¹).[7]
-
C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1680-1730 cm⁻¹, which is characteristic of an α,β-unsaturated or aromatic ester.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Phenol): Strong bands are expected between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation of the molecule.
-
Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. These peaks will appear at m/z values corresponding to [C₈H₇⁷⁹BrO₃]⁺ and [C₈H₇⁸¹BrO₃]⁺.[4]
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
Understanding the synthesis and reactivity of Methyl 3-bromo-2-hydroxybenzoate is key to its effective use as a chemical intermediate.
Synthetic Pathways
The primary route for synthesizing Methyl 3-bromo-2-hydroxybenzoate involves the esterification of its parent carboxylic acid, 3-bromo-2-hydroxybenzoic acid. An alternative approach is the direct, regioselective bromination of methyl salicylate.
Caption: Synthetic routes to Methyl 3-bromo-2-hydroxybenzoate.
The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The combined influence directs the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The 3-position is one of the activated sites, leading to the desired product.
Key Chemical Reactivity
The molecule's functionality allows for a range of chemical transformations, making it a versatile building block.
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce various substituents. It also imparts slight acidity to the molecule.
-
Ester Group: Susceptible to hydrolysis (acidic or basic) to yield the parent carboxylic acid. It can also be converted to amides via aminolysis or reduced to an alcohol.
-
Aromatic Ring & C-Br Bond: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and reactivity. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Caption: Principal reactivity pathways for Methyl 3-bromo-2-hydroxybenzoate.
Applications in Drug Development and Research
As a fine chemical intermediate, Methyl 3-bromo-2-hydroxybenzoate is primarily utilized in the synthesis of more complex molecules.[2] Its utility in drug discovery stems from its capacity to serve as a scaffold that can be elaborated through reactions at its three distinct functional sites. The presence of the bromine atom is particularly significant, as it allows for the introduction of diverse molecular fragments via cross-coupling reactions, a common strategy for building libraries of potential drug candidates and for the synthesis of active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling of Methyl 3-bromo-2-hydroxybenzoate is essential to ensure laboratory safety. The compound is classified with several hazard statements.
GHS Hazard Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][8]
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Signal Word: Warning.[3]
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales.
Protocol 1: Synthesis via Fischer Esterification
Objective: To synthesize Methyl 3-bromo-2-hydroxybenzoate from 3-bromo-2-hydroxybenzoic acid.
Materials:
-
3-bromo-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 3-bromo-2-hydroxybenzoate.
Protocol 2: Synthesis via Bromination of Methyl Salicylate
Objective: To synthesize Methyl 3-bromo-2-hydroxybenzoate by direct bromination.
Materials:
-
Methyl 2-hydroxybenzoate (methyl salicylate)
-
Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., glacial acetic acid or dichloromethane)
-
Sodium thiosulfate solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve methyl salicylate (1.0 eq) in the chosen solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, maintaining the low temperature. A patent for a similar reaction suggests a temperature range of -10 °C to 50 °C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Proceed with an aqueous workup. If dichloromethane was used, wash the organic layer with water and brine. If acetic acid was used, it may need to be neutralized and the product extracted with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, which may contain isomers, by column chromatography or recrystallization.
References
- ChemicalBook.
- PubChem.
- ChemicalBook.
- American Elements.
- Fisher Scientific.
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents.
- Sigma-Aldrich. 3-Bromo-2-hydroxy-5-methylbenzoic acid.
- PubChemLite.
- Doc Brown's Chemistry.
- Doc Brown's Chemistry.
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- 2. nbinno.com [nbinno.com]
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- 5. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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